Phenol, 2,4-diiodo-6-(2-naphthyliminomethyl)-
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Overview
Description
Phenol, 2,4-diiodo-6-(2-naphthyliminomethyl)- is a complex organic compound characterized by the presence of iodine atoms and a naphthyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases to facilitate the iodination process and subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization can help in the purification process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,4-diiodo-6-(2-naphthyliminomethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of the naphthyl group.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenol derivatives .
Scientific Research Applications
Phenol, 2,4-diiodo-6-(2-naphthyliminomethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Phenol, 2,4-diiodo-6-(2-naphthyliminomethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of iodine atoms and the naphthyl group can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-diiodo-6-(2-naphthylmethyl)-: Similar structure but lacks the iminomethyl group.
Phenol, 2,4-diiodo-6-(2-phenyliminomethyl)-: Similar structure with a phenyl group instead of a naphthyl group.
Phenol, 2,4-diiodo-6-(2-naphthylamino)-: Similar structure with an amino group instead of an iminomethyl group.
Properties
Molecular Formula |
C17H11I2NO |
---|---|
Molecular Weight |
499.08 g/mol |
IUPAC Name |
2,4-diiodo-6-(naphthalen-2-yliminomethyl)phenol |
InChI |
InChI=1S/C17H11I2NO/c18-14-7-13(17(21)16(19)9-14)10-20-15-6-5-11-3-1-2-4-12(11)8-15/h1-10,21H |
InChI Key |
BNXBBUPWWYRKNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=CC3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
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